molecular formula C19H19ClFN3O5S B2491221 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 874804-94-1

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Katalognummer: B2491221
CAS-Nummer: 874804-94-1
Molekulargewicht: 455.89
InChI-Schlüssel: BSTXRMXBAWPGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound designed for advanced research applications, particularly in the field of immunology and targeted protein degradation. This oxalamide derivative features a 4-chlorophenylsulfonyl group and a 4-fluorobenzyl group, structural motifs commonly associated with biological activity. Compounds with these structural elements are of significant interest in medicinal chemistry for their potential as protein degraders . Targeted protein degradation is a novel therapeutic strategy that uses small molecules to recruit specific disease-causing proteins to cellular machinery that marks them for destruction . Specifically, research into closely related compounds has shown activity in pathways involving the degradation of proteins like VAV1, a key signal transduction protein in the adaptive immune system . Reducing VAV1 levels can modulate immune cell activation and proliferation, making such compounds valuable tools for investigating autoimmune disorders, inflammatory diseases, and certain cancers . Researchers can utilize this high-purity compound for in vitro studies to further elucidate immune signaling pathways and explore new mechanisms for therapeutic intervention. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTXRMXBAWPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that belongs to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, analgesic, and enzyme inhibitory properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is C16H23ClN4O5SC_{16}H_{23}ClN_{4}O_{5}S, with a molecular weight of 418.9 g/mol. Its structure features an oxazolidinone core, which is known for various pharmacological activities.

Antibacterial Activity

Research indicates that compounds containing the oxazolidinone structure exhibit significant antibacterial properties. In a study evaluating similar oxazolidinone derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve inhibition of bacterial protein synthesis.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Analgesic Activity

The analgesic potential of oxazolidinone derivatives has been assessed through various pharmacological tests, including the writhing test and hot plate test. A study demonstrated that certain derivatives exhibited significant analgesic effects, suggesting that the compound may interact with pain-related biological targets . Molecular docking studies further indicated promising binding affinities to cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways.

Enzyme Inhibition

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide has also been studied for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

These findings suggest that the compound may have therapeutic applications in treating conditions related to these enzymes, such as Alzheimer’s disease and urinary tract infections.

Case Studies

  • Antibacterial Study : A synthesis of various oxazolidinone derivatives was conducted, revealing that those with a chlorophenyl sulfonamide moiety exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Analgesic Evaluation : A series of oxazolones were synthesized and evaluated for their analgesic properties using the writhing test in mice. The most active compound showed a significant reduction in pain response compared to control groups, suggesting effective analgesic potential .
  • Enzyme Inhibition Research : A comprehensive study on enzyme inhibitors showed that compounds similar to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide demonstrated high efficacy against AChE and urease, indicating potential as therapeutic agents in neurodegenerative disorders and infections .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity :

  • The target compound features a sulfonyl-oxazolidine group (R1) and 4-fluorobenzyl (R2), distinguishing it from analogs with thiazole-piperidine/pyrrolidine (e.g., compounds 8 and 14) or simple hydroxybenzyl (e.g., compound 115) substituents.
  • The sulfonyl group may enhance metabolic stability and target binding compared to acetyl or hydroxyethyl groups in analogs like compound 14 .

Synthetic Efficiency :

  • Yields for related compounds range from 36% to 55%, with purity often exceeding 90% (e.g., compound 15: 53% yield, 95% purity ). The target compound’s synthesis would likely require optimized conditions due to the steric bulk of the sulfonyl-oxazolidine moiety.

Spectroscopic Trends :

  • LC-MS data for analogs show consistent detection of [M+H+] ions (e.g., 423.26 for compound 8 ), suggesting the target compound’s molecular ion would align with its calculated mass (~500–550 g/mol).
  • NMR signals for aromatic protons (δ ~7.0–8.0 ppm) and amide NH groups (δ ~10.0–11.0 ppm) are common across analogs .

Key Observations:

Antiviral Potential: Thiazole-piperidine analogs (e.g., compound 8) demonstrate HIV entry inhibition via CD4-binding site interference . The target compound’s sulfonyl group may improve binding affinity compared to acetylated thiazole derivatives. Fluorinated aromatic groups (e.g., 4-fluorobenzyl) are associated with enhanced blood-brain barrier penetration and target selectivity in antiviral agents .

Metabolic and Safety Profiles :

  • The 4-fluorobenzyl group in the target compound may reduce oxidative metabolism compared to 4-hydroxybenzyl analogs (e.g., compound 115) .
  • Sulfonamide-containing compounds often exhibit higher metabolic stability than amides with hydroxy or methoxy substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.